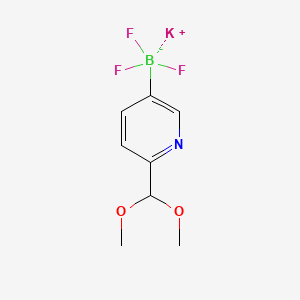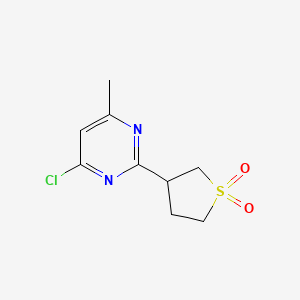
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chloro and methyl group, and a thiolane-1,1-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-chloro-6-methylpyrimidine with thiolane-1,1-dione under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
化学反応の分析
Types of Reactions
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiolane-1,1-dione moiety can undergo redox reactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features but different functional groups.
4-Chloro-6-methyl-2-pyrimidinamine: Another similar compound with potential biological activities.
Uniqueness
3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both a pyrimidine ring and a thiolane-1,1-dione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C9H11ClN2O2S |
|---|---|
分子量 |
246.71 g/mol |
IUPAC名 |
3-(4-chloro-6-methylpyrimidin-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H11ClN2O2S/c1-6-4-8(10)12-9(11-6)7-2-3-15(13,14)5-7/h4,7H,2-3,5H2,1H3 |
InChIキー |
WOARBSAJQNOOTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2CCS(=O)(=O)C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
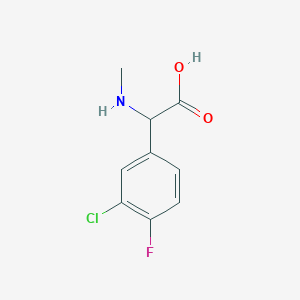
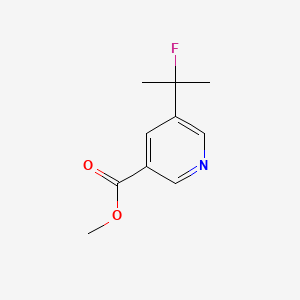
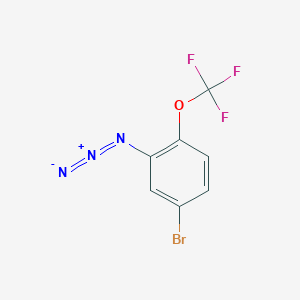
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)

![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)
